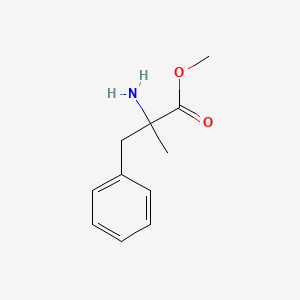
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C9H9BrFN. It is a derivative of tetrahydroquinoline, featuring bromine and fluorine substituents at the 7th and 8th positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method starts with the halogenation of 1,2,3,4-tetrahydroquinoline to introduce the bromine and fluorine atoms. This can be achieved using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to minimize by-products is also common in industrial settings .
化学反応の分析
Types of Reactions
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydroquinoline derivatives, while oxidation and reduction can lead to quinoline or dihydroquinoline derivatives .
科学的研究の応用
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
作用機序
The mechanism of action of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 8-fluoro-1,2,3,4-tetrahydroquinoline
- 7-bromo-1,2,3,4-tetrahydroquinoline
- 6-nitro-1,2,3,4-tetrahydroquinoline
Uniqueness
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potency and selectivity in various applications compared to its mono-substituted counterparts .
特性
CAS番号 |
1785117-62-5 |
|---|---|
分子式 |
C9H9BrFN |
分子量 |
230.08 g/mol |
IUPAC名 |
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 |
InChIキー |
FWTUAMKHGPWWKP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=C(C=C2)Br)F)NC1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



